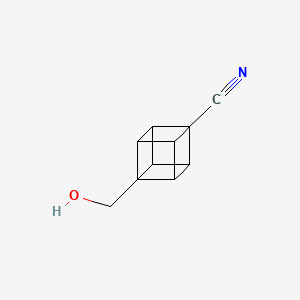

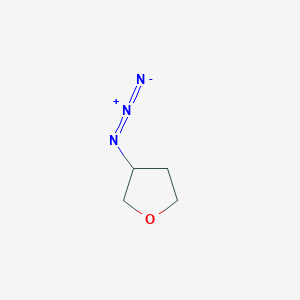

![molecular formula C17H21NO5S2 B2514598 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034243-29-1](/img/structure/B2514598.png)

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, particularly as inhibitors of enzymes like carbonic anhydrase, which is important in regulating intraocular pressure and has implications in conditions like glaucoma .

Synthesis Analysis

While the specific synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is not detailed in the provided papers, the synthesis of related sulfonamide compounds typically involves the introduction of a sulfonamide group to a suitable precursor molecule. In the case of similar compounds, the synthesis process has been shown to be crucial for the biological activity, as the presence of the sulfonamide structure is essential for the inhibitory activities of the compounds .

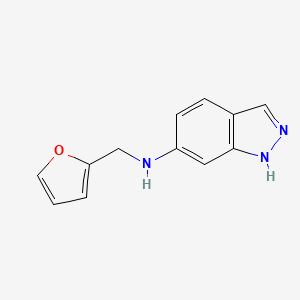

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The specific structure of the compound includes a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a benzo[b][1,4]dioxine moiety, which is a fused ring system containing oxygen atoms. These structural features are likely to contribute to the compound's biological activity and its interaction with target proteins .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can form complexes with metal ions, undergo hydrolysis under certain conditions, and react with nucleophiles. The specific reactivity of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its precise structure and the presence of functional groups that can engage in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydroxy groups and the overall polarity of the molecule can affect its solubility in water and organic solvents. The stability of the compound can be influenced by the presence of the thiophene ring, as heteroaromatic compounds can exhibit different stability profiles compared to their non-heteroaromatic counterparts. These properties are important for the pharmacokinetic behavior of the compound and its suitability for drug development .

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

- Sulfonamide derivatives, including structures similar to the specified compound, have been explored for their potential as inhibitors of carbonic anhydrase. This enzyme plays a crucial role in various physiological processes, including fluid secretion, pH regulation, and carbon dioxide transport. Inhibition of carbonic anhydrase has therapeutic applications, notably in the treatment of glaucoma, where reducing intraocular pressure is a primary goal. Research on benzo[b]thiophene-2-sulfonamide derivatives has shown significant ocular hypotensive activity, making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Enzyme Inhibitory Potential

- Studies have also focused on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase (AChE). These enzymes are targets in treating diabetes and Alzheimer's disease, respectively. Synthesis and testing of such compounds have revealed substantial inhibitory activity, providing a basis for further drug development and investigation into their mechanism of action (Abbasi et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S2/c19-7-4-13(14-5-10-24-12-14)3-6-18-25(20,21)15-1-2-16-17(11-15)23-9-8-22-16/h1-2,5,10-13,18-19H,3-4,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFBWKBNCZNKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(CCO)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)

![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)